Involucrin as the Earliest Scaffold Protein in Cornified Envelope Assembly: Direct Cross-Link Evidence
Involucrin is the earliest CE protein to become cross-linked, forming the initial scaffold upon which other CE precursors assemble [1]. Proteolytic digestion of human foreskin CEs after saponification released involucrin as the most abundant solubilized protein (~20% of total CE protein) [1]. Amino acid sequencing identified specific cross-link sites: Gln495 and Gln496 cross-link to desmoplakin; Gln288 cross-links to keratins; and Lys468, Lys485, Lys508 along with Gln465 and Gln489 form interchain involucrin-involucrin cross-links [1].
| Evidence Dimension | Cross-link partner diversity and CE incorporation hierarchy |
|---|---|
| Target Compound Data | Involucrin: cross-links to ≥8 CE proteins including desmoplakin, keratins, cystatin α, elafin, loricrin, SPRs; ~20% of total CE protein after saponification |
| Comparator Or Baseline | Loricrin and SPRs: incorporated later; serve as later-stage reinforcing proteins rather than initial scaffolds |
| Quantified Difference | Involucrin is the most abundant early cross-linked component; identified as primary scaffold based on peptide sequencing of isolated CEs |
| Conditions | Human foreskin epidermal CEs; methanol/KOH saponification followed by proteolytic digestion and amino acid sequencing |
Why This Matters
Procurement of involucrin antibodies or recombinant protein is essential for studies of early CE assembly, as loricrin or filaggrin markers cannot detect the initial scaffold formation step.
- [1] Steinert PM, Marekov LN. Direct evidence that involucrin is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope. J Biol Chem. 1997;272(3):2021-30. View Source
